3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine
Overview
Description
3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.
Mechanism of Action
Target of Action
The primary target of 3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death .
Pharmacokinetics
These properties can influence the bioavailability of the compound, affecting its efficacy .
Result of Action
The result of this compound’s action is a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines . This can result in the reduction of tumor growth in cancerous cells .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with key enzymes and proteins. It has been identified as a strategic compound for optical applications due to its tunable photophysical properties . It has been shown to interact with cyclin-dependent kinases (CDK), particularly CDK2 . CDK2 is responsible for phosphorylation of key components for cell proliferation .
Cellular Effects
The compound has shown significant inhibitory activity against various cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-chloro-2-methylpyrazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 3-position can be substituted with different nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
Scientific Research Applications
3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory disorders.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets, particularly in the context of kinase inhibition.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A structurally related compound with potential therapeutic applications.
Uniqueness
3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and its potent inhibitory activity against CDK2 . This makes it a valuable compound for drug discovery and development, particularly in the field of oncology .
Properties
IUPAC Name |
3-chloro-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c1-8-11(13)12-15-7-5-10(17(12)16-8)9-4-2-3-6-14-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXPOGBPBFFCDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323810 | |
Record name | 3-chloro-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820101 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
439120-66-8 | |
Record name | 3-chloro-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323810 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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